GSK J5 HCl

描述

Overview of Histone Lysine (B10760008) Demethylases (KDMs) in Transcriptional Regulation

Histone lysine methylation is a dynamic post-translational modification that can either activate or repress gene transcription, depending on the specific lysine residue modified and the degree of methylation (mono-, di-, or tri-methylation). KDMs are enzymes that catalyze the removal of these methyl groups, counteracting the activity of histone lysine methyltransferases (KMTs) and contributing to the intricate balance of histone methylation levels. This dynamic regulation is crucial for controlling chromatin structure and, consequently, gene expression wikipedia.orgnih.govembopress.org.

Biological Significance of Jumonji C (JmjC) Domain-Containing Histone Demethylases

The JmjC domain-containing proteins represent a large superfamily, many of which function as histone demethylases. These enzymes utilize Fe(II) and α-ketoglutarate as cofactors to catalyze the oxidative demethylation of lysine residues nih.govmdpi.com. JmjC domain-containing histone demethylases are involved in a wide array of biological processes, including cell differentiation, growth, proliferation, and stress responses nih.gov.

Within the JmjC family, Lysine Demethylase 6B (KDM6B), also known as JMJD3, and Lysine Demethylase 6A (KDM6A), also known as UTX, are particularly significant. These two enzymes are known to specifically demethylate di- and tri-methylated lysine 27 on histone H3 (H3K27me2/3) oup.comrarediseasesjournal.complos.org. H3K27me3 is generally associated with transcriptional repression, and its removal by KDM6B and KDM6A is often linked to gene activation, particularly at developmental genes and those involved in inflammatory responses embopress.orgoup.comrarediseasesjournal.com. Dysregulation of KDM6B and KDM6A has been implicated in various diseases, including cancer frontiersin.orgwustl.edunih.gov.

Genesis and Development of the GSK-J Series of Epigenetic Probes

The recognition of KDMs, especially KDM6B and KDM6A, as potential therapeutic targets and as crucial regulators of biological processes spurred the development of small molecule inhibitors to probe their functions. This led to the creation of the GSK-J series of epigenetic probes by GlaxoSmithKline (GSK) in collaboration with the Structural Genomics Consortium (SGC) tocris.comtocris.comguidetopharmacology.orgresearchgate.net.

The GSK-J series includes active inhibitors targeting KDM6B and KDM6A. GSK-J1 is a potent catalytic site inhibitor of these demethylases guidetopharmacology.orgselleckchem.commedchemexpress.com. To improve cellular permeability, an ethyl ester prodrug, GSK-J4, was developed tocris.comguidetopharmacology.orgnih.gov. GSK-J4 is cell-permeable and is hydrolyzed intracellularly to the active form, GSK-J1, allowing for effective inhibition of KDM6 activity in cellular contexts tocris.comnih.gov. GSK-J1 has demonstrated potent inhibition of KDM6B and KDM6A in cell-free assays, with IC50 values in the nanomolar range, and has shown selectivity over some other demethylases selleckchem.commedchemexpress.com.

Foundational Rationale for the Design and Application of Inactive Control Compounds in Chemical Biology

In chemical biology, small molecule inhibitors are powerful tools for dissecting protein function and validating targets. However, a significant challenge is ensuring that observed biological effects are specifically due to the inhibition of the intended target and not off-target interactions biorxiv.orgnih.govrsc.org. To address this, inactive control compounds are essential. These compounds are designed to be structurally very similar to the active probe but lack significant activity against the primary target biorxiv.orgrsc.org. By comparing the phenotypic effects of the active probe and its inactive control, researchers can gain confidence that the observed phenotype is a direct consequence of inhibiting the intended target biorxiv.orgnih.gov.

Positioning of GSK J5 HCl as a Critical Tool for Specificity Assessment in KDM Research

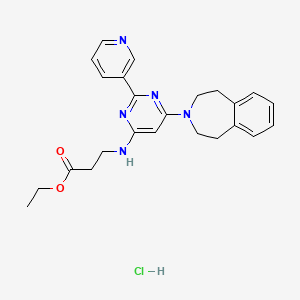

This compound is a key component of the GSK-J series, specifically designed to serve as an inactive control for GSK-J1 and GSK-J4 tocris.comcaymanchem.com. It is a pyridine (B92270) regio-isomer of GSK-J4, meaning it has a very similar chemical structure but with a slight modification in the position of a nitrogen atom in one of the rings caymanchem.com. This subtle structural difference is intended to abrogate or significantly reduce its inhibitory activity against KDM6B and KDM6A while ideally retaining similar off-target binding profiles as the active compounds biorxiv.orgcaymanchem.comresearchgate.net.

This compound is cell-permeable and, like GSK-J4, can be hydrolyzed intracellularly caymanchem.com. However, its free base form is characterized by significantly weaker inhibitory activity against KDM6B compared to GSK-J1 caymanchem.com. This lack of potent activity against the target enzymes makes this compound an invaluable tool for researchers using GSK-J1 or GSK-J4. By treating cells or biological systems with this compound in parallel with GSK-J1 or GSK-J4, researchers can differentiate between effects that are specifically due to KDM6 inhibition and those that might be caused by off-target interactions or other non-specific effects of the compound scaffold biorxiv.orgnih.gov.

Detailed research findings on the comparative activity of GSK-J1, GSK-J4, and this compound against various KDMs underscore the utility of this compound as a control. While specific comprehensive datasets for this compound across a broad panel of KDMs might be limited in publicly available summaries, its characterization as a weak inhibitor of KDM6B (IC50 > 100 μM) caymanchem.com, in contrast to the potent activity of GSK-J1 (IC50 ~60 nM for KDM6B) selleckchem.commedchemexpress.com, provides the foundational data supporting its role as an inactive control. Studies utilizing the GSK-J series often include data demonstrating the lack of effect of this compound on the target pathway or phenotype, further validating its use as a specificity control nih.gov.

Below is a representative table illustrating the comparative activity profile that positions this compound as an inactive control.

| Compound | Target Enzyme | Reported Activity (e.g., IC50) | Note | Source |

| GSK-J1 | KDM6B (JMJD3) | ~60 nM | Potent Inhibitor | selleckchem.commedchemexpress.com |

| GSK-J1 | KDM6A (UTX) | Potent Inhibition | Potent Inhibitor | selleckchem.commedchemexpress.com |

| GSK-J4 | KDM6B (JMJD3) | Prodrug (hydrolyzed to GSK-J1) | Cell-permeable | tocris.comguidetopharmacology.orgnih.gov |

| GSK-J4 | KDM6A (UTX) | Prodrug (hydrolyzed to GSK-J1) | Cell-permeable | tocris.comguidetopharmacology.orgnih.gov |

| This compound | KDM6B (JMJD3) | > 100 μM | Weak/Inactive Control | caymanchem.com |

| This compound | KDM6A (UTX) | Significantly weaker than GSK-J1 | Inactive Control | Inferred from its design as an inactive control for GSK-J1/J4 tocris.comcaymanchem.com |

Note: Specific IC50 values for this compound against KDM6A and a broader panel of KDMs are often presented in the primary research articles describing the characterization and use of the GSK-J series. The >100 μM value for KDM6B highlights its significantly reduced potency compared to GSK-J1.

The strategic design and application of this compound as an inactive control are fundamental to rigorous chemical biology studies investigating the roles of KDM6B and KDM6A. Its inclusion in experimental designs allows researchers to confidently attribute observed biological effects to the specific inhibition of these key epigenetic regulators, advancing our understanding of their functions in health and disease.

This compound is a chemical compound primarily recognized for its role as an inactive control or isomer in studies involving histone demethylases, particularly those targeting the KDM6 subfamily enzymes, JMJD3 (KDM6B) and UTX (KDM6A). Unlike its active analogs, GSK J1 and GSK J4, this compound demonstrates a significant lack of inhibitory activity against these key epigenetic regulators. This inactivity is directly linked to subtle yet critical differences in its chemical structure, specifically a point of regio-isomerism.

Structural and Biochemical Determinants of this compound's Inactivity

The inherent inactivity of this compound as a histone demethylase inhibitor is a consequence of its specific chemical architecture and subsequent inability to engage effectively with the target enzymes.

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

ethyl 3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O2.ClH/c1-2-31-23(30)9-13-26-21-16-22(28-24(27-21)20-8-5-12-25-17-20)29-14-10-18-6-3-4-7-19(18)11-15-29;/h3-8,12,16-17H,2,9-11,13-15H2,1H3,(H,26,27,28);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQHQMHJAOKADED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNC1=CC(=NC(=N1)C2=CN=CC=C2)N3CCC4=CC=CC=C4CC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural and Biochemical Determinants of Gsk J5 Hcl S Inactivity

Comparative Chemical Architecture of GSK J5 HCl and Active Analogs

This compound shares a core structural scaffold with the active inhibitors GSK J1 and GSK J4, but a key difference in the arrangement of atoms dictates its biological function, or lack thereof.

Analysis of Regio-isomerism Between GSK J5 and GSK J4/J1

GSK J5 is described as a pyridine (B92270) regio-isomer of GSK J4 caymanchem.commedchemexpress.com. GSK J1 is the intracellularly active molecule, while GSK J4 is a cell-permeable ethyl ester prodrug of GSK J1 biorxiv.orgtocris.com. Similarly, GSK J5 is a cell-permeable ethyl ester derivative of the inactive control GSK J2 medchemexpress.comtocris.comrndsystems.com, which is itself a regio-isomer of GSK J1 researchgate.netnih.govresearchgate.net. The critical regio-isomerism lies within the pyridine moiety of the molecule. In the active compounds, GSK J1 and GSK J4, the pyridine nitrogen is positioned such that it can participate in bidentate metal chelation with the catalytic iron ion in the active site of the target demethylases biorxiv.orgresearchgate.net. In contrast, the pyridine nitrogen in GSK J2 and its prodrug GSK J5 is located at a different position, preventing this crucial interaction necessary for potent enzyme inhibition researchgate.netnih.gov.

Implications of Structural Variations on Target Interaction Potential

The difference in the pyridine nitrogen's position between GSK J5 (and GSK J2) and the active compounds GSK J1 and GSK J4 has profound implications for their ability to interact with and inhibit KDM6 enzymes. The ability of GSK J1 and GSK J4 to chelate the catalytic Fe(II) ion is critical for their inhibitory mechanism biorxiv.orgresearchgate.net. This metal chelation, along with the interaction of the propanoic acid side-chain (or its ester in the prodrugs) mimicking the 2-oxoglutarate co-substrate, allows GSK J1 and GSK4 to bind effectively in the enzyme's active site and block demethylation activity researchgate.netnih.gov. The altered pyridine position in GSK J5 disrupts this essential metal-chelating capability, thereby significantly reducing or eliminating its ability to bind potently to the target enzymes and exert inhibitory effects biorxiv.orgresearchgate.netnih.gov.

Biochemical Characterization of this compound's Interaction Profile

Biochemical studies consistently demonstrate that this compound exhibits minimal to no inhibitory activity against its intended targets, confirming the implications of its structural differences.

Quantitative Assessment of Non-Inhibitory Activity Against Key Demethylases (e.g., JMJD3, UTX)

Quantitative assessments, such as IC50 measurements, highlight the lack of inhibitory activity of this compound against key H3K27 demethylases like JMJD3 and UTX. For instance, the free base of GSK J5 is reported to be a weak inhibitor of JMJD3 with an IC50 greater than 100 μM caymanchem.comglpbio.comthesgc.org. This is in stark contrast to the active compound GSK J1, which has an IC50 of 60 nM for human JMJD3 in vitro biorxiv.orgthesgc.org, and its prodrug GSK J4, which shows IC50 values in the low micromolar range for JMJD3 and UTX (8.6 μM and 6.6 μM, respectively) in AlphaLISA assays medchemexpress.comresearchgate.net. Cellular assays also confirm this difference, with GSK J4, but not GSK J5, preserving nuclear H3K27me3 staining in cells transfected with Flag-JMJD3 nih.govresearchgate.net. Furthermore, while GSK J4 significantly reduces the expression of LPS-driven cytokines like TNF-α in human primary macrophages, GSK J5 has no such effect medchemexpress.comnih.gov.

| Compound | Target Enzyme | Assay Type | IC50 (µM) | Citation |

| GSK J1 | JMJD3 | In vitro | 0.06 | biorxiv.orgthesgc.org |

| GSK J4 | JMJD3 | AlphaLISA | 8.6 | medchemexpress.comresearchgate.net |

| GSK J4 | UTX | AlphaLISA | 6.6 | medchemexpress.comresearchgate.net |

| GSK J5 (free base) | JMJD3 | In vitro | > 100 | caymanchem.comglpbio.comthesgc.org |

Evaluation of Binding Affinities for Target Enzymes (Demonstrating Lack of Significant Interaction)

Studies evaluating the binding affinities of this compound for target enzymes like JMJD3 and UTX further underscore its inactivity. While active inhibitors like GSK J1 show significant stabilization of JMJD3 and UTX in thermal shift assays, indicating ligand binding, GSK J5 (or its free base form, GSK J2) does not exhibit such stabilization nih.govresearchgate.net. This lack of a significant thermal shift demonstrates a negligible binding interaction with the enzymes, consistent with its inability to effectively chelate the catalytic metal ion due to the regio-isomeric difference researchgate.netnih.govnih.gov.

Specificity Profiling Across Broader Enzyme Families (Confirming Lack of Off-Target Activity)

Given its intended use as an inactive control, the lack of significant off-target activity for this compound is crucial. While detailed broad specificity profiling specifically for GSK J5 is less extensively documented compared to its active counterparts, its fundamental structural deficiency in engaging the catalytic metal site of 2-oxoglutarate-dependent oxygenases, the enzyme family to which JmjC demethylases belong, suggests a low likelihood of potent activity against other members of this family or unrelated enzyme classes that rely on similar metal chelation mechanisms for inhibition. The studies that utilize GSK J5 as a negative control rely on its demonstrated lack of effect in cellular and biochemical assays where GSK J4 shows activity, implicitly confirming its limited off-target interference in those specific contexts medchemexpress.combiorxiv.orgnih.govresearchgate.net.

Computational Insights into the Molecular Basis of Inactivity

Computational methods, such as molecular docking and dynamics simulations, are instrumental in providing insights into how molecules interact with their biological targets at an atomic level. These approaches can help elucidate why a particular compound, like this compound, might be inactive against a specific enzyme while a closely related molecule is active. By simulating the binding process and analyzing the stability and nature of the interactions, researchers can infer the molecular basis for the observed lack of biological effect.

Molecular Docking Simulations of this compound within Enzyme Active Sites

Molecular docking simulations are employed to predict the preferred orientation and binding affinity of a ligand within the active site of a target enzyme. For this compound, docking studies would aim to model its interaction with the active site of enzymes like KDM6B/JMJD3, which is a known target of its active isomer, GSK J4. apexbt.comcaymanchem.com These simulations can reveal whether this compound is capable of entering the active site and, if so, how it positions itself. The predicted binding poses and scores can be compared to those of active inhibitors to understand the differences in binding modes. For instance, if docking predicts a significantly weaker binding affinity or an unfavorable orientation for this compound compared to GSK J4, it would support the experimental observation of inactivity. Studies involving molecular modeling of enzyme-inhibitor interactions, such as those conducted with GSK-J4 and a target protein, illustrate how these methods can indicate the potential for ligand binding within a catalytic domain. nih.govresearchgate.net

Analysis of Ligand-Protein Interaction Dynamics in the Absence of Functional Chelation

Functional chelation is often critical for the activity of inhibitors targeting metalloenzymes, such as some histone demethylases that require metal cofactors for their catalytic activity. The JmjC domain-containing demethylases, including KDM6B, utilize Fe(II) as a cofactor, and their inhibitors often chelate this metal ion. nih.govresearchgate.net Analysis of ligand-protein interaction dynamics through techniques like molecular dynamics simulations can provide detailed information about the stability of the ligand-protein complex and the specific interactions formed over time. In the case of this compound, such simulations could reveal a lack of stable or productive interactions within the active site. Specifically, they could show whether the structural differences in this compound prevent it from effectively chelating the catalytic metal ion or forming crucial hydrogen bonds and hydrophobic contacts necessary for potent inhibition. The absence of functional chelation or other key interactions would explain why this compound fails to inhibit the enzyme's activity. Analyzing ligand-protein interactions is a standard part of understanding molecular recognition and the basis of drug activity or inactivity. umn.edubme.hunih.gov

Utility of Gsk J5 Hcl As a Negative Control in Advanced in Vitro and Cellular Studies

Establishing Target-Specific Phenotypes in Cell-Based Assays

In cell-based experiments, GSK J5 HCl is instrumental in confirming that the cellular phenotypes observed upon treatment with its active analog, GSK J4, are a direct consequence of KDM6 demethylase inhibition.

A primary application of this compound is to validate the specific impact of GSK J4 on histone methylation marks. As GSK J4 is designed to inhibit the demethylation of tri-methylated histone H3 at lysine (B10760008) 27 (H3K27me3), its application is expected to lead to an increase in global or locus-specific H3K27me3 levels.

Research has consistently demonstrated that treatment with GSK J4 effectively increases the global levels of the repressive H3K27me3 mark. nih.govnih.gov To confirm this is a target-specific effect, studies utilize this compound. For instance, in HeLa cells engineered to overexpress JMJD3, treatment with GSK J4 prevented the loss of nuclear H3K27me3 immunostaining, while the inactive control this compound had no such effect. nih.govresearchgate.net Similarly, chromatin immunoprecipitation (ChIP) studies in human primary macrophages showed that GSK J4, but not GSK J5, prevented the lipopolysaccharide (LPS)-induced removal of the H3K27me3 mark at the promoter of the TNFA gene. nih.gov These experiments, where the inactive control fails to alter H3K27me3 levels, provide direct evidence that the observed epigenetic modification is a result of specific KDM6 inhibition by GSK J4.

Table 1: Effect of GSK J4 vs. GSK J5 on H3K27me3 Levels in Cellular Models

| Cell Type | Assay | Treatment | Outcome on H3K27me3 Levels | Reference |

|---|---|---|---|---|

| HeLa Cells (JMJD3-transfected) | Immunostaining | GSK J4 | Preserved nuclear H3K27me3 | nih.govresearchgate.net |

| HeLa Cells (JMJD3-transfected) | Immunostaining | GSK J5 | No effect | nih.govresearchgate.net |

| Human Primary Macrophages | ChIP | LPS + GSK J4 | Prevented loss at TNFA promoter | nih.gov |

| Human Primary Macrophages | ChIP | LPS + GSK J5 | No effect | nih.gov |

| Acute Myeloid Leukemia (AML) Cells | Western Blot | GSK J4 | Globally increased | nih.gov |

The active inhibitor GSK J4 has been shown to reduce cell proliferation and viability in various cancer cell lines. researchgate.netmdpi.com For example, it can inhibit the proliferation of acute myeloid leukemia (AML) cells and mantle cell lymphoma (MCL) cells. researchgate.netmdpi.com To ensure that these anti-proliferative effects are due to the specific inhibition of JMJD3/UTX and not to general cytotoxicity of the chemical structure, this compound is used as a control. Studies have shown that while GSK J4 reduces the adhesion of MCL cells to stromal cells in a dose-dependent manner, it does not significantly affect cell viability at the tested concentrations. mdpi.com The use of an inactive control like GSK J5 helps differentiate between specific anti-proliferative mechanisms and non-specific cytotoxic effects. nih.gov In studies on natural killer (NK) cells, GSK J4 was observed to reduce the number of proliferating Ki67+ cells, an effect not seen with GSK J5, supporting a specific on-target activity. nih.gov

Differentiating Mechanistic Pathways in Biological Systems

This compound is vital for dissecting complex biological pathways and confirming that the observed modulation of these pathways by GSK J4 is dependent on the catalytic activity of JMJD3 and UTX.

The inhibition of JMJD3 by GSK J4 has been identified as a promising strategy for modulating inflammatory responses. In human primary macrophages stimulated with LPS, GSK J4 significantly reduces the expression and production of numerous pro-inflammatory cytokines, including TNF-α. nih.gov The parallel use of this compound, which fails to inhibit cytokine production, is critical to demonstrate that this anti-inflammatory effect is specifically mediated through the inhibition of KDM6 demethylase activity. nih.govresearchgate.net This specificity has also been observed in other immune cells; for instance, GSK J4, but not GSK J5, inhibits IFN-γ production in cytokine-stimulated NK cells. nih.gov These findings underscore the role of this compound in confirming that the immunomodulatory effects of GSK J4 are a direct result of its intended epigenetic mechanism.

Table 2: Differential Effects of GSK J4 and GSK J5 on Inflammatory Cytokine Production

| Cell Type | Stimulant | Cytokine Measured | Effect of GSK J4 | Effect of GSK J5 | Reference |

|---|---|---|---|---|---|

| Human Primary Macrophages | LPS | TNF-α | Inhibition | No effect | nih.gov |

| Human Primary Macrophages | LPS | Multiple Cytokines | Reduced expression of 16/34 | No effect | nih.govresearchgate.net |

| Natural Killer (NK) Cells | IL-15 | IFN-γ | Inhibition | Little to no effect | nih.gov |

GSK J4 has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cells, including acute myeloid leukemia, retinoblastoma, and cervical cancer. nih.govnih.govnih.govnih.gov For example, studies have demonstrated that GSK J4 can arrest the cell cycle at the S phase or G2/M phase and enhance the expression of apoptosis-related proteins. nih.govnih.govnih.gov The use of this compound as a negative control is essential to confirm that these effects on fundamental cellular processes are indeed dependent on the inhibition of JMJD3/UTX. By showing that this compound does not induce similar changes in cell cycle progression or apoptosis rates, researchers can confidently attribute the effects of GSK J4 to its specific epigenetic function. nih.gov This validation is crucial for establishing the mechanism of action and confirming that the regulation of cell cycle and apoptosis by GSK J4 is a direct consequence of targeting the H3K27me3 demethylases. nih.govnih.gov

Table 3: Compound Names Mentioned in the Article | Compound Name | | | :--- | | this compound | | GSK J4 | | GSK J2 | | GSK J1 | | Lipopolysaccharide (LPS) | | TNF-α (Tumor Necrosis Factor-alpha) | | IFN-γ (Interferon-gamma) |

Application in Studies of Cell Migration and Phenotypic Switching (e.g., Vascular Smooth Muscle Cells)

In the investigation of vascular remodeling and diseases such as atherosclerosis, the phenotypic switching of vascular smooth muscle cells (VSMCs) from a contractile to a synthetic state is a critical process. This switch is characterized by increased proliferation and migration. Research into therapeutic interventions often targets the molecular pathways governing these changes. The histone demethylase inhibitor GSK J4 has been identified as a potent suppressor of VSMC proliferation and migration. To validate that the observed effects are due to the specific inhibition of the target enzyme and not off-target or non-specific chemical effects, its inactive isomer, this compound, is employed as a negative control.

A study investigating the role of the histone demethylase JMJD3 in neointima formation following vascular injury utilized GSK J5 to confirm the specificity of GSK J4's actions. oup.com In this research, platelet-derived growth factor BB (PDGF-BB) was used to induce a synthetic phenotype in VSMCs, characterized by the upregulation of proteins associated with proliferation and migration. While GSK J4 significantly inhibited the expression of these proteins, GSK J5, used at the same concentration, showed no discernible effect compared to the PDGF-BB treated group. oup.com This demonstrates the utility of GSK J5 in distinguishing specific inhibitory effects from potential artifacts, thereby validating the on-target action of GSK J4 in preventing VSMC migration and phenotypic switching. oup.com

Specifically, the expression of NADPH oxidase 4 (Nox4), Cyclin D1, and matrix metallopeptidase 9 (MMP-9), all of which are crucial for VSMC proliferation and migration, was assessed. The findings confirmed that GSK J5 does not interfere with these pathways, solidifying its role as a reliable negative control in this experimental context. oup.com

Table 1: Effect of GSK J5 as a Negative Control on Protein Expression in PDGF-BB-Induced VSMCs This table is interactive. You can sort and filter the data.

| Compound | Target Protein | Observed Effect on Expression | Conclusion | Reference |

|---|---|---|---|---|

| GSK J5 (10 µM) | Nox4 | No obvious change | Inactive control | oup.com |

| GSK J5 (10 µM) | Cyclin D1 | No obvious change | Inactive control | oup.com |

| GSK J5 (10 µM) | MMP-9 | No obvious change | Inactive control | oup.com |

| GSK J4 (10 µM) | Nox4 | Decreased expression | Active inhibitor | oup.com |

| GSK J4 (10 µM) | Cyclin D1 | Decreased expression | Active inhibitor | oup.com |

Role in Parasitology Research as an Inactive Comparator

Absence of Antischistosomal Effects in in vitro Parasite Models

In the search for new treatments for schistosomiasis, a parasitic disease caused by Schistosoma flatworms, epigenetic enzymes have emerged as promising drug targets. The histone demethylase inhibitor GSK J4 has been investigated for its potential antischistosomal activity. To ascertain that the observed parasiticidal effects are a direct result of enzyme inhibition, its structurally similar but inactive isomer, GSK J5, serves as an essential negative control.

Studies on Schistosoma mansoni have shown that while GSK J4 impairs the motility and induces mortality in adult worms in a time- and concentration-dependent manner, GSK J5 has no major effect on the parasite's viability. Research indicates that even at a concentration of 30 µM, GSK J5 only promoted minor alterations in the worms, demonstrating its lack of significant antischistosomal properties. This starkly contrasts with the potent effects of GSK J4, highlighting GSK J5's suitability as an inactive comparator to validate the specific anti-parasitic mechanism of its active counterpart.

Control for Specificity in Worm Motility and Oviposition Assays

The efficacy of potential antischistosomal drugs is often evaluated through in vitro assays that measure key parasite life-cycle functions, such as worm motility and egg production (oviposition). In these assays, GSK J5 is used to control for non-specific effects and to confirm that the activity of GSK J4 is due to its intended inhibitory action.

In worm motility assays, adult S. mansoni treated with various concentrations of GSK J4 showed a significant reduction in movement. Conversely, worms treated with GSK J5 exhibited only minor changes in motility, similar to the vehicle control (DMSO). This confirms that the observed impairment of motility is a specific consequence of GSK J4's activity.

Similarly, in oviposition assays, GSK J4 caused a pronounced reduction in egg-laying by adult worm pairs at nanomolar concentrations. In contrast, a significant inhibition of oviposition with GSK J5 was only observed at a much higher concentration of 30 µM. This differential effect underscores the specificity of GSK J4 and the value of GSK J5 as a control for establishing a specific dose-response relationship for the active compound.

Table 2: Comparative Effects of GSK J4 and GSK J5 on Schistosoma mansoni in vitro This table is interactive. You can sort and filter the data.

| Assay | Compound | Concentration | Observed Effect | Role of GSK J5 |

|---|---|---|---|---|

| Adult Worm Motility | GSK J5 | 30 µM | Minor alterations | Specificity control |

| Adult Worm Motility | GSK J4 | 5-20 µM | Pronounced reduction | Active compound |

| Oviposition | GSK J5 | 30 µM | ~99% inhibition | Specificity control |

Academic Synthesis and Derivatization Strategies for Control Compounds

Synthetic Methodologies for the Generation of GSK J5 HCl as a Regio-isomer

GSK J5 is characterized as a pyridine (B92270) regio-isomer of GSK-J4 thesgc.orgcaymanchem.combertin-bioreagent.com. While detailed synthetic routes specifically for this compound as a regio-isomer are not extensively detailed in the immediate search results, the description highlights its structural relationship to GSK-J4, which is itself an ester derivative of GSK-J1 thesgc.orgapexbt.com. The synthesis of regio-isomers often involves controlled reaction conditions or the use of specific catalysts and protecting groups to favor the formation of one isomer over another during key coupling or functionalization steps tudublin.ie. The fact that GSK J5 is a defined regio-isomer implies that its synthesis involves a step where the position of substitution on the pyridine ring (position 3 in GSK J5) is specifically controlled, likely diverging from the synthesis of GSK-J4 where the substitution is at a different position on the pyridine ring (position 2 in GSK-J4, based on its description as a pyridine regio-isomer of GSK-J4) thesgc.orgcaymanchem.comnih.gov.

Esterification Approaches for Modulating Cell Permeability in Control Analogs

GSK J5 is described as a cell-permeable ester derivative of the inactive control GSK J2 medchemexpress.com. This indicates that an esterification approach was utilized in its synthesis to enhance its ability to cross cell membranes. Esterification is a common strategy in medicinal chemistry to improve the cell permeability of compounds that contain polar functional groups, such as carboxylic acids or hydroxyls, by masking these groups with an ester linkage nih.govscirp.orgtandfonline.com. This masking increases the lipophilicity of the molecule, facilitating its passive diffusion across the lipid bilayer of cell membranes nih.govscirp.orgtandfonline.com. Once inside the cell, the ester group can be cleaved by intracellular esterases, releasing the parent compound (in this case, the inactive control GSK J2) bertin-bioreagent.comscirp.orgacs.org.

The ethyl ester moiety present in this compound (as indicated by its chemical name) is a common choice for such prodrug strategies due to its susceptibility to hydrolysis by ubiquitous esterase enzymes within cells tocris.comscirp.orgacs.org. This controlled release mechanism ensures that the intracellular concentration of the active or control compound is achieved after it has successfully permeated the cell membrane scirp.org. Studies on other compounds have demonstrated that esterification can significantly increase cell permeability and subsequent intracellular activity nih.govtandfonline.comgoogle.com. The position and number of ester groups can be tuned to optimize the balance between enhanced permeability and efficient intracellular hydrolysis nih.gov.

Strategies for Chemical Modification to Create Diverse Research Probes

Chemical modification of control compounds like GSK J5 can yield diverse research probes for various biological investigations. These modifications often involve conjugating the control compound to tags or labels that facilitate detection, isolation, or visualization within biological systems.

Development of Biotinylated or Fluorescently Tagged Inactive Controls

The development of biotinylated or fluorescently tagged inactive controls is a valuable strategy for mechanistic studies. These modified control compounds can be used alongside similarly tagged active compounds to dissect the specific interactions and localization patterns related to the biological target, independent of the compound's biological activity neb-online.de.

Biotinylation involves conjugating the control compound to biotin (B1667282), a small molecule that binds with high affinity to avidin (B1170675) or streptavidin proteins thermofisher.commdpi.com. Biotinylated inactive controls can be used in pull-down assays to isolate proteins or complexes that interact with the compound scaffold in a non-specific manner, helping to distinguish these from interactions mediated by the active compound's specific binding to its target thermofisher.commdpi.com. The small size of biotin generally minimizes alterations to the compound's biological properties thermofisher.com.

Fluorescent tagging involves attaching a fluorophore to the control compound nih.govresearchgate.net. Fluorescently tagged inactive controls allow researchers to track the compound's distribution, cellular uptake, and localization within live or fixed cells using fluorescence microscopy neb-online.denih.gov. By comparing the localization of a fluorescently tagged active compound with its inactive fluorescently tagged control, researchers can gain insights into whether the active compound's localization is dependent on its target binding or simply reflects general cellular distribution neb-online.de.

Specific examples of biotinylated or fluorescently tagged inactive controls related to this compound or similar compounds were not explicitly found in the search results. However, the principle of using such tagged inactive controls is well-established in chemical biology to validate target engagement and understand compound behavior within cells neb-online.de. Systems like SNAP-tag and CLIP-tag utilize blocking agents that can serve as inactive controls for labeling experiments, and these can be adapted to incorporate biotin or fluorophores neb-online.deneb.comneb.com.

Importance of Reproducible Synthesis for High-Purity Control Compounds in Research

The importance of reproducible synthesis for obtaining high-purity control compounds like this compound in research cannot be overstated apolloscientific.co.ukbsh.com.bdvalencylab.com. High purity is critical to ensure that observed experimental results are attributable to the compound itself and not to impurities apolloscientific.co.ukbsh.com.bdvalencylab.com. Impurities can have their own biological activities, leading to confounding results and misinterpretations bsh.com.bdvalencylab.com.

For a control compound like this compound, which is used to establish baseline responses or rule out off-target effects, its purity and consistency are paramount medchemexpress.comthesgc.org. If a control compound contains impurities that exhibit some level of biological activity, the interpretation of experiments designed to show the specificity of the active compound would be compromised. Therefore, rigorous quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are essential to confirm the purity and identity of synthesized control compounds tocris.comhodoodo.comderpharmachemica.com. The technical data provided by suppliers, including purity percentages determined by HPLC, underscores this requirement in the field tocris.comhodoodo.com.

The use of high-purity chemicals, including control compounds, is a cornerstone of reliable and reproducible scientific research, enabling researchers to have confidence in their experimental outcomes and facilitating the advancement of scientific understanding apolloscientific.co.ukbsh.com.bdvalencylab.comopsmatters.comgenemod.net.

Future Directions and Methodological Considerations for Inactive Controls in Chemical Biology

Refinement of Design Principles for Maximizing the Robustness of Negative Controls

Designing robust negative controls is paramount to ensuring the validity of chemical biology experiments. Ideally, a negative control should be structurally very similar to the active compound but lack significant activity against the intended target and related proteins. This structural resemblance helps to control for potential off-target interactions or non-specific effects that are dependent on the compound's physical properties or interactions with cellular components unrelated to the primary target. GSK J5 HCl exemplifies this principle, being described as an inactive isomer of GSK J4 tocris.comcaymanchem.commedchemexpress.com. This close structural relationship allows researchers to use this compound to control for effects that are not specifically mediated by the inhibition of KDM6B/JMJD3 by GSK J4. The use of chemically similar, but target-inactive, control compounds is highly helpful in distinguishing target-related cellular responses from off-target or general cytotoxic effects caymanchem.comtandfonline.com.

Exploration of Potential for Unanticipated Research Utility of "Inactive" Molecules

While the primary purpose of compounds like this compound is to serve as inactive controls, their comprehensive characterization, even in the absence of the desired on-target activity, can reveal unanticipated research utility. Although this compound is specifically valued for its lack of potent KDM6B/JMJD3 inhibition caymanchem.com, studies utilizing it as a control can inadvertently shed light on other cellular pathways or processes affected by its specific chemical structure, independent of histone demethylase activity. Documenting the effects, or lack thereof, of such "inactive" molecules across various assays contributes valuable data to the scientific community, potentially informing future probe design or identifying unexpected biological interactions.

Integration of Inactive Control Data into Public Chemical Biology Databases

The value of chemical biology experiments is significantly enhanced when both active and inactive compound data are made publicly available. Databases such as PubChem and the European Chemical Biology Database (ECBD) serve as crucial repositories for this information cureffi.orgeu-openscreen.euoup.comresearchgate.net. Integrating data from inactive controls, including compounds like this compound, alongside data from their active counterparts allows researchers to perform more comprehensive analyses, compare results across different studies, and better assess the specificity of chemical probes eu-openscreen.euoup.comtandfonline.com. The ECBD, for instance, is designed according to FAIR data principles and contains both positive and negative activity data from screening campaigns, highlighting the growing recognition of the importance of documenting inactive results eu-openscreen.euoup.com. This compound has a dedicated entry in PubChem, further facilitating the accessibility of its basic chemical information nih.gov.

Methodological Advancements for Enhanced Specificity Validation in Epigenetic Research

Specificity validation is a critical aspect of epigenetic research utilizing small molecule inhibitors. Epigenetic targets, such as histone demethylases, often belong to families with related catalytic domains, raising concerns about off-target inhibition. Methodological advancements increasingly emphasize the need for multiple layers of validation, and inactive controls play a key role in this process tandfonline.comnih.gov. By comparing the effects of an active epigenetic probe (like GSK J4) to its inactive control (this compound) in cellular assays, researchers can gain confidence that observed changes in histone modification status or gene expression are directly attributable to on-target inhibition rather than non-specific effects caymanchem.comtandfonline.comnih.govbosterbio.com. This comparative approach is fundamental to robust experimental design in the field.

Contribution of Control Compounds to Rigorous Interpretation of Experimental Findings in Drug Discovery

In the context of drug discovery, where identifying highly selective compounds with predictable biological effects is paramount, control compounds are indispensable for rigorous data interpretation. They help researchers distinguish between desired on-target pharmacological effects and confounding factors such as off-target binding, cellular toxicity unrelated to the target, or assay interference tandfonline.comnih.govbosterbio.comnih.govnih.gov. The inclusion of appropriate negative controls, such as this compound when studying KDM6B/JMJD3 inhibition, strengthens the evidence linking a compound's activity to a specific biological outcome, thereby reducing the risk of pursuing false positives and improving the efficiency of the drug discovery pipeline.

常见问题

Q. What is the molecular mechanism of GSK J5 HCl as an epigenetic modulator?

this compound is a derivative of GSK-J1, designed to enhance cellular permeability. It acts as a selective inhibitor of histone H3 lysine 27 (H3K27) demethylases, particularly JMJD3, by competitively binding to the enzyme's active site. The esterified form (GSK J5) is hydrolyzed intracellularly to release the active GSK-J1, which inhibits demethylase activity, leading to increased H3K27 methylation levels. This epigenetic modulation impacts gene expression, particularly in immune regulation and oncogenesis . Methodological Tip: Validate target engagement using chromatin immunoprecipitation (ChIP) assays to measure H3K27me3 levels post-treatment.

Q. How should researchers design dose-response experiments for this compound in cellular models?

Dose-response studies should span a range from 1 μM to 50 μM, based on reported IC50 values (e.g., 9 μM for TNF-α inhibition in macrophages). Include controls for esterase activity, as cellular hydrolysis of GSK J5 to GSK-J1 varies by cell type. Use viability assays (e.g., MTT) to distinguish cytotoxic effects from target-specific responses . Methodological Tip: Pre-treat cells with esterase inhibitors to confirm the role of hydrolysis in activity.

Q. What are the solubility and storage requirements for this compound?

this compound is soluble in DMSO (≥13.9 mg/mL) but insoluble in water or ethanol. Stock solutions should be stored at -20°C in aliquots to avoid freeze-thaw degradation. For in vitro studies, dissolve in DMSO and dilute in culture media to ensure final DMSO concentrations ≤0.1% . Methodological Tip: Validate compound stability using HPLC or mass spectrometry after reconstitution.

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy across cell lines be resolved?

Contradictions may arise from differences in esterase expression, affecting intracellular GSK-J1 availability. For example, macrophage-rich models show higher efficacy due to elevated esterase activity. To address this:

Q. What statistical approaches are optimal for analyzing this compound’s dose-dependent effects on immune markers (e.g., CD138+, IgM)?

For multi-concentration experiments (e.g., 0–50 μM):

- Use non-linear regression to calculate IC50/EC50 values.

- Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare group means (e.g., XXF vs. XYF cells in CD138+ expression).

- Include covariates like cell viability in mixed-effects models to account for cytotoxicity . Methodological Tip: Report effect sizes and confidence intervals to enhance reproducibility.

Q. How can researchers optimize this compound delivery for in vivo studies?

Challenges include poor aqueous solubility and rapid clearance. Strategies:

- Use nanoparticle encapsulation to improve bioavailability.

- Administer via intraperitoneal injection with cyclodextrin-based carriers.

- Monitor plasma pharmacokinetics to adjust dosing schedules . Methodological Tip: Pair with fluorescent probes (e.g., Cy5-labeled analogs) for real-time biodistribution tracking.

Q. What are the ethical considerations when studying this compound in cancer models?

- Ensure animal welfare compliance (e.g., 3R principles) for tumor burden studies.

- Disclose conflicts of interest, particularly if collaborating with commercial suppliers.

- Adhere to institutional biosafety protocols for handling epigenetic modulators .

Experimental Design and Validation

Q. How to ensure reproducibility of this compound’s effects across laboratories?

- Standardize cell culture conditions (e.g., serum batch, passage number).

- Provide detailed protocols for hydrolysis validation and compound handling.

- Share raw data (e.g., flow cytometry gating strategies) as supplementary material .

Q. What controls are essential when assessing off-target effects of this compound?

Q. How to integrate multi-omics data to elucidate this compound’s mechanism?

Combine transcriptomics (RNA-seq), epigenomics (ChIP-seq), and proteomics (LC-MS/MS) to map pathways affected by H3K27me3 changes. Use bioinformatics tools like DAVID or Metascape for pathway enrichment analysis .

Data Interpretation and Publication

Q. How to address non-significant trends in this compound studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。